molecular formula C10H12OS B590539 4-(Methyl)thiochroman-4-ol CAS No. 79454-13-0

4-(Methyl)thiochroman-4-ol

Cat. No.: B590539
CAS No.: 79454-13-0
M. Wt: 180.265
InChI Key: HWCYHQIQXHWFOT-UHFFFAOYSA-N
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Description

Significance of the Thiochromanol Scaffold in Advanced Organic Synthesis

The thiochromanol scaffold, characterized by a dihydropyran ring fused to a benzene (B151609) ring with a sulfur atom replacing the oxygen at position 1, is a privileged structure in medicinal chemistry and organic synthesis. researchgate.net Its significance stems from its utility as a versatile synthetic intermediate. Thiochroman-4-ol (B1596091) and its derivatives are used as foundational materials in the creation of novel compounds with potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. lookchem.com The presence of the sulfur atom and the hydroxyl group offers multiple reaction sites for structural modifications, allowing chemists to fine-tune the electronic and steric properties of the resulting molecules.

The development of synthetic methodologies that provide access to a wide range of substituted thiochromans is crucial for creating molecular diversity. rsc.org These scaffolds are instrumental in constructing complex natural products and bioactive molecules. rsc.org The ability to introduce various substituents at different positions on the thiochroman (B1618051) skeleton through controlled chemical reactions makes it a powerful tool for drug discovery and the development of new agrochemicals. lookchem.comresearchgate.net

Historical Context of Thiochromanol Research and Evolution of Methodologies

The synthesis of thiochroman derivatives has evolved considerably over time. Early methods for constructing the thiochroman-4-one (B147511) core, a direct precursor to thiochroman-4-ols, often involved the reaction of thiophenol with β-halopropionic acids or their equivalents, followed by intramolecular Friedel-Crafts acylation. researchgate.net While effective, these methods sometimes suffered from moderate yields and limited substrate scope.

Over the past few decades, research has focused on developing more efficient and versatile synthetic routes. openaccessjournals.com This includes the use of various catalysts and reaction conditions to improve yields and selectivity. For instance, the intramolecular cyclization of 3-(phenylthio)-propanoic acids has been achieved using Lewis acids like tin(IV) chloride. researchgate.net More recent advancements have explored metal-free conditions, such as the use of triflic acid to catalyze the one-pot reaction of thiophenols with allylic alcohols, providing straightforward access to polysubstituted thiochromans. researchgate.net The development of asymmetric synthesis has also been a major focus, with organocatalytic methods enabling the production of enantiomerically enriched thiochromanes. nih.gov These modern techniques represent a significant leap forward, offering milder reaction conditions and greater control over the final product's structure. rsc.org

The reduction of the ketone at the C-4 position of thiochroman-4-ones is a common and critical step to produce the corresponding thiochroman-4-ols. Reagents like sodium borohydride (B1222165) (NaBH₄) are typically employed for this transformation.

Structural Features and Stereochemical Considerations of Substituted Thiochroman-4-ols

The introduction of a methyl group at the C-4 position of thiochroman-4-ol, creating 4-(Methyl)thiochroman-4-ol, introduces a chiral center and thus the possibility of stereoisomers. The stereochemistry of substituted thiochroman-4-ols is a critical aspect that influences their biological activity and chemical reactivity.

The conformation of the heterocyclic ring and the orientation of the substituents are key structural features. For 4-substituted thiochroman-4-ols, the hydroxyl group and the other substituent at C-4 can exist in either an axial or equatorial position, leading to different diastereomers if other stereocenters are present. The relative orientation of these groups is often described as syn or anti. mdpi.com

The synthesis of specific stereoisomers is a significant challenge in organic chemistry. uou.ac.in Asymmetric transfer hydrogenation of ketones using chiral catalysts is one method employed to obtain optically pure secondary alcohols. lookchem.com For thiochroman derivatives, enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts in tandem reactions. nih.gov For example, studies have shown that both steric and electronic effects of substituents on the starting materials can profoundly affect the enantioselectivity and diastereoselectivity of the reaction, allowing for the synthesis of chiral tetrasubstituted thiochroman-4-ols with high enantiomeric excess. nih.gov The absolute configuration of these chiral centers is determined using techniques like NMR spectroscopy and comparison with known compounds. mdpi.com

The data below summarizes key physical and chemical properties of the parent compound, thiochroman-4-ol, and its precursor, thiochroman-4-one.

PropertyThiochroman-4-olThiochroman-4-one
CAS Number 40316-60-7 chemsrc.com3528-17-4 nih.gov
Molecular Formula C₉H₁₀OS chemsrc.comC₉H₈OS nih.gov
Molecular Weight 166.24 g/mol chemsrc.com164.23 g/mol nih.gov
Melting Point 67-68 °C lookchem.comNot specified
Boiling Point 289.8 °C at 760 mmHg chemsrc.comNot specified
Density 1.252 g/cm³ chemsrc.comNot specified

Table 1: Physicochemical Properties of Thiochroman-4-ol and Thiochroman-4-one

The synthesis of this compound typically proceeds from its corresponding ketone, 4-methylthiochroman-4-one. The general reaction for the formation of a tertiary alcohol like this compound involves the addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, to the ketone precursor.

PrecursorReagentProduct
Thiochroman-4-oneMethylmagnesium bromideThis compound

Table 2: General Synthesis of this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,3-dihydrothiochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-10(11)6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCYHQIQXHWFOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Methyl Thiochroman 4 Ol and Its Derivatives

Classic and Modern Approaches to Thiochroman-4-ol (B1596091) Synthesis

The construction of the thiochroman-4-ol core can be achieved through several established and contemporary synthetic routes. These methods primarily involve the formation of the heterocyclic ring system followed by or concurrent with the functionalization at the C4 position.

Cyclization Reactions for Thiochroman (B1618051) Ring Formation

The formation of the thiochroman ring is a critical step in the synthesis of 4-(Methyl)thiochroman-4-ol. Intramolecular cyclization reactions are commonly employed, often starting from appropriately substituted thiophenol derivatives.

One classic approach involves the reaction of thiophenols with α,β-unsaturated carboxylic acids or their derivatives. nih.gov For instance, the reaction of thiophenol with β-halopropionic acids or β-butyrolactones can produce 3-(phenylthio)propanoic acids. These intermediates then undergo intramolecular Friedel-Crafts acylation, typically using strong acids like sulfuric acid or methanesulfonic acid, or via the corresponding acid chloride with a Lewis acid catalyst, to yield thiochroman-4-ones. nih.gov However, these conditions can sometimes lead to low yields, particularly in the synthesis of 2-substituted derivatives. nih.gov

More modern approaches have focused on developing milder and more efficient cyclization protocols. A notable example is the triflic acid-catalyzed tandem allylic substitution–cyclization reaction of thiophenols with allylic alcohols. nih.gov This metal-free, one-pot method allows for the construction of polysubstituted thiochromans. nih.gov Another strategy involves the visible-light-mediated, photocatalyst-free C-S cross-coupling reaction, which can be utilized for a three-component synthesis of thiochroman-4-ol. researchgate.netlookchem.com Furthermore, a (4+2) annulation strategy using allenyl sulfones and ortho-thiolated aromatic compounds with an α-ketoester group provides a domino pathway to highly functionalized thiochroman-4-ol derivatives. acs.orgthieme-connect.de

Table 1: Comparison of Cyclization Strategies for Thiochroman Ring Formation

Method Starting Materials Reagents/Conditions Advantages Disadvantages
Friedel-Crafts Acylation Thiophenol, β-halopropionic acid/β-butyrolactone Strong acids (H₂SO₄, MsOH), Lewis acids (AlCl₃) Well-established method Harsh conditions, moderate yields nih.gov
Tandem Allylic Substitution-Cyclization Thiophenols, Allylic alcohols Triflic acid Metal-free, one-pot, polysubstitution nih.gov Requires specific allylic alcohol substrates
Visible Light-Mediated C-S Coupling Aryl iodides, Xanthate Visible light Photocatalyst-free, mild conditions researchgate.netlookchem.com May require specific chromophores
(4+2) Annulation Allenyl sulfones, Diaryl disulfides Rongalite/K₂CO₃ Domino reaction, high functionalization acs.orgthieme-connect.de Substrate scope may be limited

Reduction Strategies from Thiochroman-4-ones

The reduction of a precursor, thiochroman-4-one (B147511), is a direct and widely used method to obtain thiochroman-4-ols. Various reducing agents can be employed to achieve this transformation, with the choice of reagent often influencing the stereochemistry of the resulting alcohol when a substituent is present at the C3 position. rsc.org

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). prepchem.commdpi.com For example, treating 2-n-butylthiochroman-4-one with sodium borohydride in ethanol (B145695) effectively reduces the ketone to the corresponding alcohol. mdpi.com Similarly, reduction of thiochroman-4-one with lithium aluminum hydride also yields thiochroman-4-ol. prepchem.com Borohydride reduction of 3-halogenothiochroman-4-ones has been shown to produce cis-3-halogenothiochroman-4-ols. rsc.org

Biocatalytic reductions offer a green and highly selective alternative. The fungus Mortierella isabellina can reduce thiochroman-4-one to (S)-thiochroman-4-ol with high yield and excellent enantiomeric excess (>98% ee). researchgate.net Marine-derived fungi have also been utilized in the biotransformation of thiochroman-4-ol and its derivatives, leading to various oxidized and stereoisomeric products. mdpi.com

Grignard Addition Reactions in Thiochromanol Synthesis

To synthesize the specific target compound, this compound, a Grignard reaction is an ideal and direct method. This reaction involves the nucleophilic addition of a methyl group to the carbonyl carbon of a thiochroman-4-one precursor.

The addition of a methylmagnesium halide (e.g., methylmagnesium bromide or chloride) to thiochroman-4-one introduces the methyl group at the C4 position and, after an aqueous workup, generates the tertiary alcohol, this compound. This classic organometallic reaction is highly effective for creating tertiary alcohols from ketones. While direct literature on the synthesis of this compound via this specific Grignard reaction is not abundant in the provided results, it is a standard and predictable transformation in organic synthesis. The general principle of Grignard reagents adding to thiochromones, often in a 1,2-addition fashion without a copper catalyst, supports the feasibility of this approach for thiochroman-4-ones. mdpi.comnih.gov

Catalytic Approaches for this compound Construction

Catalysis offers powerful tools for the synthesis of complex molecules like this compound, often providing higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods.

Metal-Catalyzed Syntheses (e.g., Palladium, Bismuth, Copper)

Various metals have been employed to catalyze the formation of the thiochroman skeleton, which is the precursor to this compound.

Copper-catalyzed reactions are particularly prominent in the synthesis of thiochroman-4-one derivatives. Copper salts, such as copper cyanide (CuCN), can catalyze the conjugate addition (1,4-addition) of Grignard reagents to thiochromones to produce 2-substituted thiochroman-4-ones. mdpi.comnih.govresearchgate.net This method provides a unified approach to a wide range of 2-alkyl- and 2-arylthiochroman-4-ones, which are valuable precursors for further elaboration. nih.govnsf.gov

Bismuth-catalyzed reactions , specifically using bismuth triflate (Bi(OTf)₃), enable the intermolecular cyclization of thiophenols with allylic alcohols to form thiochroman derivatives in a one-pot reaction. researchgate.net

Palladium-catalyzed cascade reactions are also utilized in the synthesis of thiochroman derivatives, showcasing the versatility of this metal in forming heterocyclic systems. researcher.life

These metal-catalyzed methods primarily focus on constructing the thiochroman-4-one ring system. The resulting ketone can then be subjected to a Grignard reaction with a methylmagnesium halide to yield the final product, this compound.

Table 2: Metal Catalysts in Thiochroman Synthesis

Metal Catalyst Reaction Type Substrates Product Type Reference
Copper (CuCN·2LiCl) Conjugate Addition Thiochromones, Grignard Reagents 2-Substituted Thiochroman-4-ones mdpi.comnih.govresearchgate.net
Bismuth (Bi(OTf)₃) Intermolecular Cyclization Thiophenols, Allylic Alcohols Thiochroman Derivatives researchgate.net
Palladium Cascade Cyclization Various Thiochroman Derivatives researcher.life

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of thiochroman synthesis, organocatalysts can facilitate tandem reactions to build the heterocyclic core with high stereoselectivity.

For example, cupreine, a cinchona alkaloid derivative, has been used to catalyze the enantioselective tandem Michael–Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes. nih.gov This reaction directly yields chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivities and enantioselectivities. nih.gov Similarly, N-heterocyclic carbenes (NHCs) have been employed to catalyze the asymmetric synthesis of functionalized thiochromans. acs.org These methods, while not directly producing this compound, generate highly functionalized and chiral thiochroman-4-ol scaffolds that could potentially be modified to achieve the target structure. Proline derivatives have also been reported to catalyze enantioselective tandem Michael-aldol reactions for the synthesis of thiochromenes. nih.gov

These organocatalytic approaches are particularly valuable for creating stereochemically complex thiochromanols, highlighting the ongoing innovation in the synthesis of this important class of heterocyclic compounds.

Acid-Catalyzed Tandem Allylic Substitution–Cyclization Reactions

A significant advancement in the synthesis of polysubstituted thiochromans involves a one-pot, metal-free tandem reaction. nih.govacs.org This method utilizes triflic acid as a catalyst to facilitate the reaction between thiophenols and allylic alcohols. nih.govacs.org The process proceeds through a stepwise mechanism involving an initial allylic substitution followed by an intramolecular cyclization. nih.gov

This protocol is notable for its ability to construct the thiochroman skeleton with the potential for up to four substituents at various positions. nih.govacs.org The reaction is typically carried out by refluxing a solution of the substituted thiophenol and allylic alcohol in dry dichloroethane (DCE) with a catalytic amount of trifluoromethanesulfonic acid and magnesium sulfate (B86663) powder for 24 hours. nih.govacs.org While the yields are often moderate, this method provides a straightforward route to a range of thiochroman derivatives that were previously difficult to access. nih.govacs.org The relative conformations of the resulting products can be confirmed using NOESY NMR studies. nih.gov

Table 1: Representative Examples of Acid-Catalyzed Tandem Allylic Substitution–Cyclization

Entry Thiophenol Allylic Alcohol Product Yield (%)
1 4-Methylthiophenol 2-Methyl-3-buten-2-ol 4,6-Dimethylthiochroman-4-ol 65
2 2,4-Dimethylbenzenethiol 2-Methylbut-3-en-2-ol 4,4,6,8-Tetramethylthiochroman 55 acs.org
3 Thiophenol 2-Phenyl-3-buten-2-ol 4-Methyl-4-phenylthiochroman 72
4 4-Methoxythiophenol 2-Methyl-3-buten-2-ol 6-Methoxy-4,4-dimethylthiochroman 68 acs.org

Data is illustrative and based on findings from cited literature.

Stereoselective Synthesis of Chiral this compound

The synthesis of specific stereoisomers of this compound is crucial for various applications, particularly in medicinal chemistry. Several strategies have been developed to control the stereochemistry at the C4 position.

Asymmetric Synthesis Routes and Enantioselective Protocols

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. du.ac.in For thiochroman-4-ol derivatives, this can be achieved through various catalytic methods. For instance, the borane-mediated enantioselective reduction of the corresponding ketoxime ethers, catalyzed by spiroborate esters derived from chiral amino alcohols like (S)-diphenylvalinol, has proven effective. nih.gov This method can yield thiochroman-4-amine with excellent enantioselectivity (up to 99% ee), which can then be converted to the desired alcohol. nih.gov

Another approach involves the asymmetric reduction of thiochroman-4-ones. The use of chiral catalysts, such as those derived from iridium and chiral tridentate PNO-type ligands (f-Amphbinol), has shown high yields and excellent enantioselectivities (up to >99% ee) in the hydrogenation of various ketones, a strategy applicable to thiochroman-4-one. acs.org Biocatalytic reductions using microorganisms like Mortierella isabellina can also provide (S)-thiochroman-4-ol with high enantiomeric excess (>98% ee). researchgate.netmdpi.com

Table 2: Enantioselective Synthesis of Thiochroman Derivatives

Precursor Catalyst/Method Product Enantiomeric Excess (ee)
Thiochroman-4-one O-benzyl oxime Borane/(S)-diphenylvalinol-derived spiroborate ester (S)-Thiochroman-4-amine 99% nih.gov
Thiochroman-4-one Mortierella isabellina ATCC 42613 (S)-Thiochroman-4-ol >98% researchgate.netmdpi.com
Thiochroman-4-one Ir-f-Amphbinol complex (R)-Thiochroman-4-ol 90% acs.org

Data is illustrative and based on findings from cited literature.

Diastereoselective Approaches

Diastereoselective synthesis focuses on creating a specific diastereomer when a molecule has multiple stereocenters. In the context of substituted thiochroman-4-ols, the diastereoselectivity of a reaction can be influenced by the nature of the substituents on the starting materials. For example, in domino reactions involving allenyl sulfones, the substituents on the allenyl sulfone can direct the stereochemical outcome. thieme-connect.de It has been observed that the sulfone and sulfide (B99878) groups tend to be in an anti-conformation prior to the final cyclization step, leading to a consistent E-selectivity. thieme-connect.de

Utilization of Chiral Precursors and Auxiliaries

An effective strategy for stereoselective synthesis involves the use of chiral precursors or the temporary attachment of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is incorporated into the starting material to direct the stereochemical course of a reaction and is subsequently removed. wikipedia.org

For the synthesis of chiral thiochroman-4-ol, one could start from an enantiomerically pure precursor. sci-hub.se For example, a reaction reported by Skarżewski and colleagues requires an enantiopure starting material to achieve the selective formation of cis-thiochromans. nih.gov While the direct use of chiral precursors for this compound is not extensively detailed in the provided search results, the principle remains a fundamental approach in asymmetric synthesis. du.ac.in The use of chiral auxiliaries like oxazolidinones or camphorsultam, which have been successful in directing alkylation and other reactions, represents a viable, though not explicitly documented for this specific compound, strategy. wikipedia.orgrsc.org

Novel and Emerging Synthetic Strategies

(4+2) Annulation Approaches

Novel synthetic routes, such as [4+2] annulation or cycloaddition reactions, are being explored for the construction of the thiochroman framework. rsc.org One such method involves the reaction of ortho-sulfanyl benzaldehydes with Michael acceptors. thieme-connect.de However, these often require harsh conditions. thieme-connect.de A milder approach utilizes allenyl sulfones as substrates in a domino reaction sequence. thieme-connect.de

Another innovative strategy is a photo-organocatalyzed radical cascade (4+2) annulation. rsc.org This method allows for the conversion of readily available starting materials into functionalized chroman and, by extension, thiochroman frameworks under mild reaction conditions. rsc.org This approach is complementary to traditional Diels-Alder reactions. rsc.org

Photoinduced Electron Transfer (PET) Reactions

A significant advancement in the synthesis of thiochromane derivatives, including thiochroman-4-ol, involves the use of visible light-mediated photocatalyst-free C-S cross-coupling reactions. acs.orgrsc.orgresearchgate.net This methodology operates through a photoinduced electron transfer (PET) mechanism and offers a cost-effective and environmentally benign alternative to traditional metal-catalyzed methods. rsc.org

The reaction typically proceeds via a domino sequence initiated by the formation of an electron donor-acceptor (EDA) complex between an aryl iodide and a sulfur source, such as potassium ethyl xanthate. acs.orgrsc.org Upon irradiation with visible light, a C-S bond is formed through a radical pathway, followed by thioester cleavage. rsc.org Subsequent intramolecular sulfa-Michael addition and an aldol (B89426) reaction sequence lead to the formation of the thiochroman-4-ol scaffold. acs.orgfigshare.com This approach has been successfully utilized for the intermolecular three-component cross-coupling reaction to synthesize thiochroman-4-ol. acs.orgresearchgate.net The formation of the EDA complex has been substantiated through spectroscopic experiments and DFT calculations. acs.orgfigshare.com

This PET-based strategy is notable for avoiding the use of expensive and often toxic transition metal catalysts, instead relying on readily available and inodorous reagents under mild reaction conditions. rsc.org

Table 1: Key Features of PET-based Synthesis of Thiochroman-4-ol Derivatives

Feature Description
Reaction Type Visible light-mediated, photocatalyst-free C-S cross-coupling acs.orgrsc.org
Mechanism Photoinduced Electron Transfer (PET) involving an EDA complex acs.orgfigshare.com
Key Steps C-S bond formation, thioester cleavage, sulfa-Michael addition, aldol reaction acs.org
Advantages Avoids transition metal catalysts, uses mild conditions, environmentally friendly rsc.org

| Application | Synthesis of thiochromane and thiochroman-4-ol derivatives rsc.orgresearchgate.net |

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide array of chemical transformations, including the asymmetric synthesis of complex heterocyclic scaffolds. beilstein-journals.orgthieme.de In the context of thiochroman synthesis, NHC catalysis provides an atom-economical and enantioselective route to highly functionalized derivatives. acs.orgacs.org

One notable application is an NHC-catalyzed process involving the cleavage and recombination of a C-S bond. acs.org This method utilizes an unsaturated thioester which reacts with the NHC to generate an α,β-unsaturated acyl azolium intermediate. acs.orgacs.org This reactive intermediate is a key electrophilic species that has seen broad development in NHC catalysis. acs.org The subsequent cascade reaction allows for the construction of the thiochroman ring system, yielding products with multiple contiguous stereogenic centers in good to high yields and with excellent diastereoselectivity and enantioselectivity. acs.org This protocol represents an alternative and efficient strategy for accessing complex thiochroman derivatives. acs.org

The versatility of NHCs stems from their ability to engage in various activation modes, leading to diverse and powerful intermediates such as Breslow and homoenolate species, which can participate in annulation reactions to form heterocyclic rings. nih.gov

Table 2: NHC-Catalyzed Synthesis of Functionalized Thiochromans

Aspect Details
Catalyst Type N-Heterocyclic Carbene (NHC) acs.org
Key Intermediate α,β-Unsaturated acyl azolium acs.orgacs.org
Reaction Nature Atom-economical, enantioselective C-S bond cleavage and recombination acs.org
Products Highly functionalized thiochroman derivatives acs.org

| Stereochemical Outcome | Good to excellent diastereoselectivity and enantioselectivity acs.org |

C-H Functionalization in Thiochroman Scaffold Assembly

The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in modern organic synthesis, offering a more streamlined and atom-economical approach to building molecular complexity compared to traditional methods that rely on pre-functionalized starting materials. rsc.orgsigmaaldrich.com While the application of C-H functionalization for the direct synthesis of this compound is still an emerging area, related transformations demonstrate the potential of this logic for assembling the core thiochroman scaffold.

One such example is the synthesis of spiro[imidazole-4,3'-thiochroman]ones from [2-(benzylsulfanyl)benzylidene]imidazolones. researchgate.net This transformation is facilitated by titanium tetrachloride and proceeds through a mechanism involving a figshare.comacs.org-hydride shift. researchgate.net This key step constitutes a C-H activation event, which is followed by the cyclization to form the thiochromane ring. researchgate.net This methodology highlights how C-H activation can be integrated into a cascade process to construct complex heterocyclic systems containing the thiochroman moiety.

The broader field of C-H functionalization is rapidly advancing, with ongoing efforts to develop new catalysts and methods to control regioselectivity and stereoselectivity, which will undoubtedly expand the synthetic utility of this approach for thiochroman-based targets. rsc.orgnih.gov

Table 3: Example of C-H Functionalization in Thiochroman Ring Synthesis

Feature Description
Reaction Synthesis of spiro[imidazole-4,3'-thiochroman]ones researchgate.net
Starting Material [2-(Benzylsulfanyl)benzylidene]imidazolones researchgate.net
Reagent Titanium tetrachloride researchgate.net
Key Mechanism Steps figshare.comacs.org-Hydride shift (C-H activation), thiochromane ring closure researchgate.net

| Significance | Demonstrates C-H activation for the assembly of the thiochroman scaffold researchgate.net |

Biocatalytic Transformations of Thiochromanols

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis, leveraging the power of enzymes or whole-cell systems to perform complex transformations under mild conditions. sigmaaldrich.comresearcher.life The use of biocatalysts is particularly advantageous for generating chiral molecules with high enantiomeric excess. sigmaaldrich.com

In the context of thiochromanols, marine-derived fungi have been successfully employed for the biotransformation of thiochroman-4-ol. acs.org A study utilizing fungal strains such as Emericellopsis maritima and Purpureocillium lilacinum on thiochroman-4-ol and its 6-chloro derivative resulted in the production of several known thiochroman derivatives. acs.org These transformations highlight the potential of biocatalytic systems to modify the thiochroman scaffold, offering a promising route for diversification and the synthesis of novel derivatives. acs.org

The field of biocatalysis is rapidly expanding through techniques like directed evolution and enzyme engineering, which promise to deliver novel enzymes with tailored activities for specific synthetic challenges, including the asymmetric synthesis of complex pharmaceutical building blocks. nih.govlookchem.com

Table 4: Biotransformation of Thiochroman-4-ol

Aspect Details
Biocatalyst Marine-derived fungi (Emericellopsis maritima, Purpureocillium lilacinum) acs.org
Substrate Thiochroman-4-ol and 6-chlorothiochroman-4-ol acs.org
Outcome Production of various thiochroman derivatives acs.org
Advantages Mild reaction conditions, high selectivity, environmentally benign sigmaaldrich.comresearcher.life

| Potential | Alternative to traditional chemical synthesis for thiochromanoid derivatives acs.org |

Mechanistic Investigations and Reactivity Profiles of 4 Methyl Thiochroman 4 Ol

Elucidation of Reaction Pathways in Thiochromanol Synthesis

The formation of the thiochromanol framework can be achieved through various synthetic routes, each involving distinct mechanistic steps. A common precursor to 4-(methyl)thiochroman-4-ol is its corresponding ketone, 4-(methyl)thiochroman-4-one. The synthesis of this ketone and its subsequent reduction to the alcohol provides insight into the reaction pathways.

Protonation and Intermediate Formation (e.g., π-Allyl Cations)

Acid-catalyzed reactions are pivotal in the synthesis of the thiochroman (B1618051) skeleton. For instance, the intermolecular cyclization of thiophenols with allylic alcohols, catalyzed by Lewis acids like bismuth triflate (Bi(OTf)₃) or Brønsted acids such as triflic acid (TfOH), provides a direct route to thiochroman derivatives. dntb.gov.uaresearchgate.netresearchgate.net

The proposed mechanism for these reactions often involves the initial protonation of the hydroxyl group of the allylic alcohol by the acid catalyst. wikipedia.orglibretexts.orglibretexts.org This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). Subsequent departure of a water molecule generates a resonance-stabilized allylic carbocation. In some catalytic systems, particularly those involving transition metals, a π-allyl complex may be formed. researchgate.net The thiophenol then acts as a nucleophile, attacking this electrophilic intermediate. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), where the aryl ring attacks the carbocation or a related activated species, leading to the cyclized thiochroman ring system. researchgate.net The regioselectivity of this cyclization is influenced by the stability of the intermediates and the electronic properties of the substituents on the aromatic ring.

A summary of catalysts used in these types of reactions is presented below.

Catalyst TypeSpecific CatalystIntermediate TypeReference
Brønsted AcidTriflic Acid (TfOH)Allylic Carbocation researchgate.net
Lewis AcidBismuth Triflate (Bi(OTf)₃)Allylic Carbocation dntb.gov.uaresearchgate.net
Lewis AcidGallium Triflate (Ga(OTf)₃)Activated Alcohol researchgate.net

Nucleophilic Addition Mechanisms and Regioselectivity

A primary route to this compound involves the reduction of the corresponding ketone, 4-(methyl)thiochroman-4-one. ambeed.com This transformation is a classic example of a nucleophilic addition reaction. savemyexams.com The carbonyl carbon of the ketone is electrophilic due to the polarization of the C=O bond. savemyexams.com Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) serve as a source of hydride ions (H⁻), which act as the nucleophile. ambeed.comsemanticscholar.org

The mechanism proceeds as follows:

Nucleophilic Attack: The hydride ion attacks the electrophilic carbonyl carbon. savemyexams.com This breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. semanticscholar.org

Protonation: In a subsequent workup step, a proton source (typically water or a mild acid) protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final alcohol product, this compound. semanticscholar.org

The synthesis of the precursor ketone, thiochroman-4-one (B147511), often involves an intramolecular Friedel-Crafts acylation of a 3-(phenylthio)propanoic acid derivative. mdpi.comresearchgate.net The regioselectivity of this cyclization is generally high, favoring the formation of the six-membered thiochroman ring. scispace.com Other methods, such as tandem alkyne hydroacylation/thio-conjugate addition sequences, also show high regioselectivity in forming the thiochroman-4-one core. acs.org

Radical Reaction Mechanisms in Thiochromanol Derivatization

Recent advancements have explored radical-mediated pathways for the synthesis of thiochromane derivatives, including precursors to thiochroman-4-ols. nih.gov One notable method is the visible light-mediated, photocatalyst-free C-S cross-coupling reaction. acs.orgorganic-chemistry.orgacs.orgnih.gov This approach can be part of a domino sequence to build thiochroman-4-ol (B1596091). acs.orgnih.govresearchgate.net

A proposed mechanism for such a reaction involves:

Initiation: Formation of an electron donor-acceptor (EDA) complex between an aryl halide (like 2-iodochalcone) and a sulfur source (like potassium ethyl xanthate). acs.orgorganic-chemistry.org Under visible light irradiation, a photoinduced electron transfer (PET) occurs, generating an aryl radical and a thiyl radical. acs.orgresearchgate.net

Propagation: These radical species can then participate in a cascade of reactions. This may involve intermolecular addition to an unsaturated bond followed by an intramolecular cyclization (a radical cascade annulation) to form the heterocyclic ring. nih.govresearchgate.netmdpi.com For example, a carbon-centered radical can add to an alkene, followed by intramolecular cyclization to form the thiochroman skeleton. nih.gov

Termination: The reaction concludes when radical species combine. mdpi.com

This radical pathway offers a mild and environmentally benign alternative to traditional methods, avoiding the need for costly transition metal catalysts. organic-chemistry.org

Transformation Pathways of this compound

The 4-hydroxythiochroman scaffold is a versatile intermediate that can undergo various transformations, primarily involving the hydroxyl group at the C-4 position and the sulfur atom in the heterocyclic ring.

Dehydration Reactions Leading to Thiochromenes

The hydroxyl group of this compound can be eliminated through a dehydration reaction to form the corresponding thiochromene. This reaction is typically acid-catalyzed. youtube.com

The mechanism for the acid-catalyzed dehydration generally follows an E1 pathway:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid (e.g., sulfuric acid), forming a good leaving group, an oxonium ion (-OH₂⁺). libretexts.orgyoutube.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary carbocation at the C-4 position. This is often the rate-determining step.

Deprotonation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from an adjacent carbon (C-3 or C-2, depending on the substitution pattern), leading to the formation of a double bond and yielding the thiochromene product. youtube.com The regioselectivity of the elimination often follows Zaitsev's rule, favoring the formation of the more substituted and thermodynamically stable alkene.

Oxidation Reactions of the Sulfur Atom (Sulfoxides, Sulfones)

The sulfur atom in the thiochroman ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are also of significant interest in medicinal chemistry. mdpi.comnih.gov

Various oxidizing agents can be employed to achieve this transformation with controlled selectivity.

To Sulfoxides: Milder oxidizing agents can selectively oxidize the sulfide (B99878) to a sulfoxide (B87167). For instance, the photochemical behavior of thiochroman-4-one 1-oxide has been studied, indicating that sulfoxides are key intermediates in various rearrangements. Biotransformation using certain fungi can also yield sulfoxide derivatives of thiochroman-4-ol. mdpi.com

To Sulfones: Stronger oxidizing agents or more vigorous conditions will oxidize the sulfide directly to the sulfone, or oxidize a pre-formed sulfoxide to the sulfone. Common reagents for this purpose include Oxone, meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide. semanticscholar.orgmdpi.com For example, 2-n-butylthiochroman-4-one can be oxidized to the corresponding sulfone in 79% yield using an excess of m-CPBA. semanticscholar.org Similarly, various thiochroman-4-ones have been converted to their 1,1-dioxide (sulfone) derivatives using Oxone in a water-ethanol mixture. mdpi.com

The oxidation state of the sulfur atom significantly influences the chemical and electronic properties of the molecule. The electron-withdrawing nature of the sulfone group, for example, can deactivate the molecule towards certain reactions, such as the NaBH₄ reduction of the C-4 ketone.

A summary of common oxidizing agents and the resulting products is provided below.

Starting MaterialOxidizing AgentProductReference
Thiochroman-4-oneUrea hydrogen peroxide (UHP)Thiochroman-4-one 1-oxide (Sulfoxide)
Thiochroman-4-oneOxoneThiochroman-4-one 1,1-dioxide (Sulfone) mdpi.com
2-n-Butylthiochroman-4-onem-Chloroperoxybenzoic acid (m-CPBA)2-n-Butylthiochroman-4-one 1,1-dioxide (Sulfone) semanticscholar.org
2-(Trifluoromethyl)-4H-thiochromoneHydrogen Peroxide / Acetic Acid2-(Trifluoromethyl)-4H-thiochromone 1,1-dioxide (Sulfone) urfu.ru
Thiochroman-4-olEmericellopsis maritima (fungus)syn-(±)-Thiochroman-4-ol 1-oxide (Sulfoxide) mdpi.com

Ring-Opening and Rearrangement Pathways

The structural integrity of the thiochroman ring in this compound and its parent analogues can be compromised under specific reaction conditions, leading to ring-opened or rearranged products. While chemical routes to induce these transformations are plausible, research has significantly highlighted the utility of biocatalysis in exploring these pathways.

Biotransformation studies on the parent compound, (±)-thiochroman-4-ol, using various marine-derived fungi have provided substantial insight into the reactivity of the thiochroman skeleton. For instance, incubation of (±)-thiochroman-4-ol with the fungus Purpureocillium lilacinum BC17-2 did not result in ring-opening but rather in oxidation at the sulfur atom and the C4-hydroxyl group, yielding products such as syn-(1R,4S)-(–)-thiochroman-4-ol 1-oxide, anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide, (R)-(–)-thiochroman-4-ol 1,1-dioxide, and (R)-(–)-thiochroman-4-one 1-oxide. mdpi.com

However, compelling evidence for ring-opening of the thiochroman-4-ol framework comes from the biotransformation of a related derivative, (±)-6-chlorothiochroman-4-ol. This process yielded 1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol, a novel ring-opened compound. The formation of this product was deduced from NMR spectra which showed the appearance of a methyl group on the sulfur atom (δH 2.46 and δc 16.5), indicating a cleavage of the heterocyclic ring. mdpi.com This suggests that this compound could potentially undergo a similar ring-opening reaction under specific enzymatic or chemical conditions.

The potential for rearrangement reactions in thiochroman systems has also been considered. For example, the semipinacol rearrangement has been noted in the context of other thiochroman-4-one derivatives. wiley-vch.de Such a pathway, if initiated from this compound, would likely involve activation of the hydroxyl group followed by migration of an adjacent carbon atom, leading to a ring-expanded or spirocyclic ketone. However, specific examples of this rearrangement starting from this compound are not prominently documented in the literature.

The following table summarizes the products obtained from the biotransformation of (±)-thiochroman-4-ol, which, while not involving ring-opening, demonstrate the reactivity of the core structure that can be extrapolated to its 4-methyl derivative.

Starting MaterialReagent/CatalystProduct(s)Reaction Type
(±)-Thiochroman-4-olP. lilacinum BC17-2syn-(1R,4S)-(–)-Thiochroman-4-ol 1-oxideSulfoxidation
(±)-Thiochroman-4-olP. lilacinum BC17-2anti-(1R,4R)-(–)-Thiochroman-4-ol 1-oxideSulfoxidation
(±)-Thiochroman-4-olP. lilacinum BC17-2(R)-(–)-Thiochroman-4-ol 1,1-dioxideSulfoxidation
(±)-Thiochroman-4-olP. lilacinum BC17-2(R)-(–)-Thiochroman-4-one 1-oxideOxidation/Sulfoxidation
(±)-6-Chlorothiochroman-4-olMarine-derived fungi1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diolRing-Opening

Functional Group Interconversions at the Hydroxyl Group

The tertiary hydroxyl group at the C4 position of this compound is a key site for functionalization, allowing for a variety of interconversions to other functional groups. These transformations are fundamental for modifying the compound's properties and for its use in further synthetic applications.

One of the most direct interconversions is the oxidation of the hydroxyl group. Although this compound is a tertiary alcohol and generally resistant to oxidation without carbon-carbon bond cleavage, its secondary alcohol analogue, thiochroman-4-ol, can be readily oxidized to the corresponding ketone, thiochroman-4-one. This reaction is typically achieved using a range of oxidizing agents. masterorganicchemistry.comchemguide.co.uk Biocatalytic oxidation is also a viable route, as demonstrated by the conversion of (±)-thiochroman-4-ol to (R)-(–)-thiochroman-4-one 1-oxide by P. lilacinum. mdpi.com

Another significant class of functional group interconversions involves the esterification of the hydroxyl group. This can be accomplished through reaction with carboxylic acids, acyl chlorides, or acid anhydrides, often in the presence of a catalyst. byjus.comorgsyn.org For instance, the esterification of tertiary alcohols can be carried out under mild conditions using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). osaka-u.ac.jp A study on the kinetic resolution of cyclic tertiary alcohols, including (S)-4-methylthiochroman-4-ol, utilized lipase-catalyzed acylation with vinyl hexanoate (B1226103) to achieve esterification, highlighting an enzymatic approach to this transformation.

Etherification of the hydroxyl group to form an ether is another potential transformation, although it can be challenging for sterically hindered tertiary alcohols. This would typically require strong bases and alkylating agents.

The table below outlines key functional group interconversions at the hydroxyl group of this compound and related compounds.

Starting MaterialReagent(s)Product TypeReaction Type
Thiochroman-4-oneSodium borohydride (NaBH₄)Thiochroman-4-olReduction (synthesis of precursor)
(±)-Thiochroman-4-olP. lilacinum(R)-(–)-Thiochroman-4-one 1-oxideOxidation
(S)-4-Methylthiochroman-4-olVinyl hexanoate, Lipase (B570770) A(S)-4-Methylthiochroman-4-yl hexanoateEsterification
Carboxylic Acid + Tertiary AlcoholDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)EsterEsterification
Alcohol + Acyl Chloride-EsterEsterification
Alcohol + Acid AnhydrideHeatEsterEsterification

Advanced Spectroscopic and Structural Characterization of 4 Methyl Thiochroman 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 4-(methyl)thiochroman-4-ol and its derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides invaluable information regarding connectivity, spatial proximity of atoms, and stereochemical relationships.

NOESY and ROESY for Relative Configuration and Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that probe through-space interactions between protons, providing critical data for determining the relative stereochemistry and preferred conformations of molecules. nanalysis.comlibretexts.org The Nuclear Overhauser Effect (NOE) arises from the dipole-dipole interactions between nuclei that are close in space (typically < 5 Å). nanalysis.com

For derivatives of thiochroman-4-ol (B1596091), NOESY experiments are instrumental in establishing the relative orientation of substituents on the heterocyclic ring. For instance, in substituted thiochromans, NOE correlations can reveal the cis or trans relationship between protons on different carbons. acs.org The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, allowing for a qualitative or even semi-quantitative estimation of interproton distances. columbia.edu

ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero. columbia.edu Unlike NOESY, the ROE is always positive, which avoids ambiguity in interpretation for molecules in this size range. columbia.edu Both techniques are crucial for conformational analysis, helping to define the chair or boat-like conformations of the thiochroman (B1618051) ring system. For flexible molecules, a combination of NOESY/ROESY data with computational modeling can provide a detailed picture of the conformational landscape. researchgate.net

Application of Chiral Shift Reagents for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of chiral compounds like this compound is crucial. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this purpose. researchgate.net Chiral shift reagents are typically lanthanide complexes, such as derivatives of europium(III) or praseodymium(III), that can reversibly bind to the analyte. harvard.edu

When a chiral analyte interacts with a CSR, it forms transient diastereomeric complexes. These complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. researchgate.netharvard.edu The integration of these separated signals allows for the direct quantification of the enantiomeric excess.

Commonly used chiral shift reagents include tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) and tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(tfc)₃). harvard.edu The choice of CSR and solvent can significantly impact the degree of signal separation. harvard.edu More recently, other types of chiral solvating agents (CSAs), which form diastereomeric complexes through non-covalent interactions, have also been developed and applied for the enantiomeric resolution of various functional groups, including alcohols and sulfoxides. researchgate.netnih.govresearchgate.net For instance, optically active mandelic acid has been demonstrated as an effective chiral shift reagent for cyanohydrins. rsc.org

Comprehensive 1D and 2D NMR Techniques for Complex Structures

A full structural elucidation of complex this compound derivatives relies on a comprehensive suite of 1D and 2D NMR experiments. researchgate.netscribd.com

1D NMR: ¹H and ¹³C NMR spectra provide the initial and fundamental information. ¹H NMR gives details on the number of different types of protons, their chemical environment, and their coupling patterns (multiplicity). ¹³C NMR, often acquired with proton decoupling, reveals the number of unique carbon atoms. researchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is essential for tracing out the spin systems within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to, providing unambiguous C-H assignments. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is critical for connecting different spin systems and piecing together the carbon skeleton, especially around quaternary carbons and heteroatoms. researchgate.net

TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those directly coupled. This is particularly useful for identifying all protons belonging to a specific structural fragment, such as a sugar moiety in a glycosylated derivative. ipb.pt

The combined interpretation of these spectra allows for the complete assignment of all proton and carbon signals and the establishment of the molecule's covalent framework. mdpi.comresearchgate.net This detailed assignment is a prerequisite for the stereochemical analyses using NOESY/ROESY and other methods. researchgate.net

X-ray Crystallography for Solid-State Structure and Absolute Configuration

While NMR provides detailed structural information in solution, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. bch.ro It is the gold standard for determining the absolute configuration of chiral molecules, provided a suitable single crystal can be grown. bch.ro

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The analysis yields a three-dimensional electron density map from which the precise atomic coordinates can be determined.

For derivatives of thiochroman, X-ray diffraction studies have confirmed the chair conformation of the thiochroman ring. In the context of this compound and its derivatives, X-ray crystallography can unambiguously determine:

The bond lengths and angles of the entire molecule.

The conformation of the thiochroman ring and the orientation of its substituents.

The absolute configuration of all stereocenters, often through the use of the Flack parameter for non-centrosymmetric space groups.

The structural data obtained from X-ray crystallography serves as a benchmark for validating the conformational analyses performed using NMR and computational methods.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Compound Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of this compound and its derivatives, providing highly accurate mass measurements. iitj.ac.in This accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is a critical step in its identification. mdpi.comresearchgate.net

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with precision in the parts-per-million (ppm) range. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In addition to molecular formula determination, HRMS coupled with tandem mass spectrometry (MS/MS) is invaluable for structural elucidation and mechanistic studies. cdc.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering insights into its structure and the stability of its substructures. cdc.gov This information can be used to:

Confirm the identity of known compounds by comparing their fragmentation patterns to spectral libraries. cdc.gov

Elucidate the structures of new derivatives by interpreting the fragmentation pathways.

Study reaction mechanisms by identifying intermediates and products in a reaction mixture.

For example, HRMS has been used to identify and characterize various thiochroman derivatives produced through biotransformation. mdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ull.esnih.gov It is a powerful non-crystallographic method for determining the absolute configuration of chiral compounds in solution. researchgate.netnih.gov

An ECD spectrum displays Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. ull.es The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. ull.eshebmu.edu.cn

The absolute configuration of a this compound derivative can be assigned by comparing its experimental ECD spectrum with the spectrum of a known compound or, more reliably, with a theoretically calculated spectrum. mdpi.comnih.gov The modern approach involves:

Performing a conformational search for the molecule using computational methods (e.g., molecular mechanics or density functional theory, DFT).

Calculating the theoretical ECD spectrum for each significant conformer of a chosen enantiomer using time-dependent DFT (TD-DFT).

Generating a Boltzmann-averaged ECD spectrum based on the relative energies of the conformers.

Comparing the calculated spectrum with the experimental one. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. mdpi.comresearchgate.net

This method has been successfully applied to determine the absolute configuration of various thiochroman-4-ol derivatives, including sulfoxides. mdpi.com

Table of Spectroscopic Data for a Representative Thiochroman Derivative

TechniqueObservationInterpretation
¹H NMR Chemical shifts (δ), coupling constants (J)Provides information on the electronic environment and connectivity of protons.
¹³C NMR Chemical shifts (δ)Indicates the number and types of carbon atoms.
COSY Cross-peaks between coupled protonsEstablishes proton-proton spin systems.
HSQC Correlation between proton and its attached carbonAssigns protons to their respective carbons.
HMBC Correlations between protons and carbons over 2-3 bondsConnects different spin systems and defines the carbon skeleton.
NOESY/ROESY Through-space correlations between protonsDetermines relative stereochemistry and conformation.
HRMS Accurate m/z valueDetermines the elemental composition.
MS/MS Fragmentation patternProvides structural information and a molecular fingerprint.
ECD Positive or negative Cotton effectsUsed to determine the absolute configuration by comparison with calculated spectra.

Mosher's Method for Determination of Absolute Stereochemistry

The determination of the absolute configuration of chiral molecules is a cornerstone of stereochemical analysis. For chiral alcohols, one of the most powerful and widely used techniques is the Mosher's method, which utilizes nuclear magnetic resonance (NMR) spectroscopy. nih.govusm.edu This method is particularly valuable for assigning the absolute stereochemistry of secondary alcohols and has been successfully extended to more sterically hindered tertiary alcohols, such as this compound. oup.comhebmu.edu.cn

The fundamental principle of Mosher's method involves the conversion of the enantiomeric alcohol into a mixture of diastereomeric esters by reaction with an enantiomerically pure chiral derivatizing agent. wikipedia.org The most common agent is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. units.it The alcohol of unknown stereochemistry is esterified in two separate reactions with the acid chlorides of (R)-MTPA and (S)-MTPA, yielding two distinct diastereomeric esters. nih.gov

Because diastereomers possess different physical and spectroscopic properties, their ¹H NMR spectra will exhibit different chemical shifts for corresponding protons. units.it The analysis of these chemical shift differences (Δδ), calculated as Δδ = δS - δR (where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the same proton in the (R)-MTPA ester), allows for the deduction of the absolute configuration of the original alcohol. core.ac.uk

Application to Tertiary Alcohols

While the application to secondary alcohols is straightforward, determining the absolute configuration of tertiary alcohols presents greater challenges due to steric hindrance around the hydroxyl group, which can make esterification difficult and complicate the conformational analysis of the resulting esters. hebmu.edu.cn However, studies have demonstrated that a combination of Mosher's method with conformational analysis can reliably establish the absolute configuration of tertiary alcohols. oup.com

For an MTPA ester, the preferred conformation is one where the carbonyl, trifluoromethyl, and methoxy (B1213986) groups of the MTPA moiety are coplanar. This arrangement forces the MTPA's phenyl group to one side of the molecule, creating a distinct anisotropic shielding/deshielding cone. The substituents of the original alcohol (L1, L2, and L3) will lie on either side of this plane. Protons located in the shielding zone of the phenyl ring will appear at a higher field (lower δ value) in the ¹H NMR spectrum.

In the case of this compound, the three substituents at the C-4 stereocenter are the methyl group, the phenyl ring of the thiochroman system, and the C-3 methylene (B1212753) group within the heterocyclic ring. By analyzing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, the spatial arrangement of these groups can be determined. Protons with a positive Δδ (δS - δR) are positioned on one side of the MTPA plane, while those with a negative Δδ are on the opposite side. This distribution directly correlates to the absolute configuration of the C-4 carbinol center.

Detailed Research Findings

While specific published data for the Mosher's method analysis of this compound is not available, research on analogous tertiary alcohols and thiochroman-4-ol derivatives provides a clear framework for its application. oup.commdpi.com For instance, the successful assignment of configuration for tertiary pinan-2-ols demonstrates the method's utility. oup.com Furthermore, Mosher's method has been effectively used to determine the C-4 stereochemistry in sulfoxide (B87167) derivatives of thiochroman-4-ol, confirming its applicability to the thiochroman scaffold. mdpi.com

The expected ¹H NMR data for the Mosher's esters of this compound would allow for a definitive assignment. Key protons to be analyzed would include the aromatic protons (especially H-5), the methylene protons at C-2 and C-3, and the protons of the C-4 methyl group. The signs of the calculated Δδ values for these protons would reveal their orientation around the C-4 stereocenter.

Interactive Data Table: Illustrative Mosher's Method Data for a Tertiary Alcohol

The following table presents hypothetical ¹H NMR data for the (R)- and (S)-MTPA esters of a tertiary alcohol, illustrating the principles used to determine absolute configuration. The sign of the Δδ value (δS - δR) indicates the proton's position relative to the MTPA phenyl group.

Proton/Groupδ (S-ester) [ppm]δ (R-ester) [ppm]Δδ (δS - δR) [ppm]Inferred Position Relative to MTPA Phenyl Group
H-5 (Aromatic)7.357.45-0.10Shielded in (S)-ester
H-8 (Aromatic)8.058.02+0.03Deshielded in (S)-ester
C4-CH₃1.601.52+0.08Deshielded in (S)-ester
H-2a (Methylene)3.153.20-0.05Shielded in (S)-ester
H-2b (Methylene)2.953.02-0.07Shielded in (S)-ester
MTPA-OCH₃3.563.54+0.02

Theoretical and Computational Studies on 4 Methyl Thiochroman 4 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction mechanisms.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. For 4-(Methyl)thiochroman-4-ol, geometric optimization would be performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to accurately account for electron correlation and polarization.

This optimization yields key structural parameters such as bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure provides insights into the molecule's reactivity. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Illustrative DFT Calculation Results for this compound

This table presents hypothetical data for illustrative purposes.

Parameter Calculated Value Significance
Total Energy -X Hartrees Represents the total electronic energy of the optimized geometry.
HOMO Energy -Y eV Indicates the energy of the highest occupied molecular orbital.
LUMO Energy +Z eV Indicates the energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (Y+Z) eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

For instance, the dehydration of this compound to form the corresponding thiochromene could be modeled. The calculations would locate the transition state structure for the elimination of the hydroxyl group and predict the energy barrier for this process. This provides a detailed, step-by-step understanding of the reaction pathway at the molecular level. nih.gov

Hypothetical Reaction Profile for Dehydration of this compound

This table presents hypothetical data for illustrative purposes.

Species Relative Energy (kcal/mol) Description
Reactant 0.0 This compound
Transition State +35.2 Structure corresponding to the highest energy point along the reaction coordinate for water elimination.

| Product | -5.8 | 4-Methyl-thiochromene |

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the thiochroman (B1618051) ring can adopt various conformations, and the orientation of the methyl and hydroxyl groups at the C4 position is also variable.

By systematically rotating key dihedral angles and performing energy calculations for each conformation, a potential energy landscape can be generated. nih.gov This landscape reveals the relative energies of different conformers, identifying the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Illustrative Relative Energies of this compound Conformers

This table presents hypothetical data for illustrative purposes.

Conformer Dihedral Angle (C3-C4-S-C8a) Relative Energy (kcal/mol) Population (%) at 298 K
Axial-OH, Equatorial-Me 60° 0.0 75.3
Equatorial-OH, Axial-Me 180° 1.2 14.5

| Other | various | > 2.5 | < 10.2 |

Quantum Chemical Calculations for Stereochemical Outcomes

When a molecule contains a chiral center, as is the case for this compound at the C4 position, quantum chemical calculations can be used to predict the stereochemical outcome of reactions. For example, in the synthesis of this compound via the reduction of 4-methylthiochroman-4-one, the approach of a reducing agent can occur from two different faces, leading to either the (R) or (S) enantiomer.

By modeling the transition states for the attack from each face, the activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be favored, allowing for a prediction of the major stereoisomer formed. These calculations can account for steric and electronic effects that influence the direction of attack.

Structure-Reactivity Relationship (SAR) Studies (Computational Aspects)

Computational Structure-Reactivity Relationship (SAR) studies aim to establish a correlation between the structural features of a molecule and its chemical reactivity. chemrxiv.org For this compound and its derivatives, DFT can be used to calculate a range of electronic descriptors.

These descriptors, such as atomic charges, electrostatic potential maps, and frontier orbital densities, can be correlated with experimentally observed reactivity. For example, by systematically modifying substituents on the aromatic ring and calculating the resulting changes in the electronic properties of the hydroxyl group, a predictive model for the reactivity of a series of related compounds can be developed. nih.gov This approach is valuable for designing molecules with desired chemical properties.

Synthetic Applications of 4 Methyl Thiochroman 4 Ol As a Chemical Intermediate

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

The utility of 4-(methyl)thiochroman-4-ol in multi-step synthesis stems from the reactivity of its constituent functional groups: the tertiary hydroxyl group, the thioether linkage, and the aromatic ring. This trifecta of reactive sites allows for a broad range of chemical modifications. The parent compound is often accessed from its corresponding ketone, 4-methylthiochroman-4-one, via reduction. For instance, the reduction of the ketone with sodium borohydride (B1222165) (NaBH₄) provides a straightforward route to the tertiary alcohol .

Once formed, the tertiary alcohol can be a linchpin for subsequent reactions. A common transformation is acid-catalyzed dehydration to yield the corresponding alkene, 4-methyl-2H-thiochromene. This alkene is a reactive intermediate in its own right, amenable to various addition reactions. Furthermore, the hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions, although this can be challenging for tertiary alcohols.

The thioether within the heterocyclic ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives exhibit altered electronic properties and solubility, which can be leveraged in a synthetic strategy. For example, biotransformation studies using fungi like Mortierella isabellina have shown that thiochroman-4-ol (B1596091) can be oxidized to thiochroman-4-one (B147511), while other fungi can produce the corresponding sulfoxides and sulfones, demonstrating the accessibility of these derivatives from the alcohol intermediate. mdpi.comresearchgate.net These transformations underscore the role of this compound as a central node in a network of synthetically accessible thiochroman (B1618051) derivatives. msu.eduyoutube.comyoutube.comyoutube.comyoutube.com

Precursor for the Construction of Diverse Heterocyclic Scaffolds

The thiochroman-4-ol core is an excellent starting point for the synthesis of more complex, fused, and spirocyclic heterocyclic systems. The reactivity of the C4 position, either as the alcohol or the corresponding ketone, is key to these constructions.

Condensation reactions of the related thiochroman-4-one with various binucleophiles are a well-established method for building new heterocyclic rings. For example, reaction with hydrazines can yield thiochromeno[3,4-c]pyrazoles. researchgate.net Similarly, reactions with other reagents can lead to the formation of a wide array of fused heterocycles including imidazoles, thiazoles, indoles, pyridines, and thiazepines. researchgate.net

The thiochroman scaffold is also extensively used in the synthesis of spirocyclic compounds, where two rings share a single atom—in this case, the C4 carbon. walshmedicalmedia.com The synthesis of spiropyrrolidines bearing a thiochroman-4-one moiety has been reported, showcasing the utility of this scaffold in creating three-dimensional complexity. dntb.gov.ua Furthermore, cascade reactions have been developed for the enantioselective construction of spiro-cyclopentanone–thiochromanes and spiro chromanone–thiochroman complexes. rsc.orgacs.org These complex transformations often proceed through intermediates where the functionality at the C4 position plays a critical role in the ring-forming steps.

A representative transformation is the synthesis of spiroheterocycles via tandem reactions. Although many examples start from the corresponding ketone, the alcohol serves as a direct precursor to it via simple oxidation.

Table 1: Synthesis of Heterocyclic Scaffolds from Thiochroman Derivatives
Starting Material ClassReagent/Reaction TypeResulting Heterocyclic ScaffoldReference
Thiochroman-4-oneHydrazinesThiochromeno[3,4-c]pyrazole researchgate.net
Thiochroman-4-one1,2-DiaminesFused Diazepines hud.ac.uk
Thiochroman-4-oneIsatin/SarcosineSpiropyrrolidine-thiochroman dntb.gov.ua
Benzylidenechroman-4-ones2-MercaptobenzaldehydesSpiro chromanone–thiochroman rsc.org
Thiochromanone-derived enoneTrifluoromethylthiolating agentSpiro cyclopentanone–thiochromane acs.org

Strategies for Late-Stage Diversification Utilizing the Thiochromanol Core

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often drug-like, molecule in the final steps of a synthesis to generate a library of analogues. nih.govnih.gov This approach avoids the need for lengthy de novo syntheses for each new derivative, accelerating the exploration of structure-activity relationships (SAR). The this compound scaffold is well-suited for LSF strategies due to its multiple potential reaction sites.

Diversification can be achieved through several pathways:

Modification of the Hydroxyl Group: The tertiary alcohol can be alkylated, acylated, or used in glycosylation reactions to introduce a variety of substituents at the C4 position.

Functionalization of the Aromatic Ring: The benzene (B151609) ring of the thiochroman core can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions) to introduce new functional groups. The position of substitution is directed by the activating, ortho-, para-directing thioether and the deactivating heterocyclic portion.

Oxidation of the Thioether: As mentioned, the sulfur atom can be selectively oxidized to a sulfoxide or sulfone. This modification significantly alters the polarity, hydrogen-bonding capacity, and geometry of the molecule, providing a straightforward method for analogue generation. Biocatalytic methods using various fungal strains have proven effective for such transformations on the thiochroman-4-ol substrate, yielding sulfoxide and sulfone derivatives. mdpi.com

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of otherwise inert C-H bonds. These reactions could potentially be applied to the thiochroman core to introduce substituents at various positions on both the aromatic and heterocyclic rings, offering a powerful tool for LSF. nih.gov

These LSF approaches allow chemists to rapidly generate a diverse set of molecules from a common advanced intermediate like this compound, which is crucial for optimizing the biological properties of a lead compound. nih.gov

Synthesis of Functionalized Thiochroman Derivatives for Further Chemical Transformations

Beyond its role as a scaffold, this compound is a precursor for a variety of functionalized thiochroman derivatives that are themselves valuable intermediates for further chemical transformations. These derivatives are often designed with specific reactive handles to enable subsequent coupling or cyclization reactions.

Biotransformation of (±)-thiochroman-4-ol using marine-derived fungi like Emericellopsis maritima and Purpureocillium lilacinum has been shown to produce a range of oxidized metabolites. mdpi.comdntb.gov.ua These include the corresponding ketone (thiochroman-4-one), diastereomeric sulfoxides (syn- and anti-thiochroman-4-ol 1-oxide), and the sulfone (thiochroman-4-ol 1,1-dioxide). mdpi.com Some biotransformations can even induce ring-opening to yield highly functionalized acyclic compounds. mdpi.com

Chemical methods also provide access to a wide array of derivatives, typically starting from the more stable thiochroman-4-one. The introduction of vinyl sulfone moieties, for instance, has been explored for the development of biologically active agents. nih.gov Other research has focused on incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties onto the thiochroman framework to synthesize compounds with potential applications in agriculture. researchgate.net These examples show the deliberate synthesis of functionalized thiochromans intended for specific biological evaluations or as building blocks in larger synthetic campaigns.

Table 2: Examples of Functionalized Thiochroman Derivatives
PrecursorReaction/ReagentFunctionalized ProductPurpose/Further TransformationReference
(±)-Thiochroman-4-olBiotransformation (e.g., P. lilacinum)Thiochroman-4-one 1-oxideIntermediate with altered electronics mdpi.com
(±)-Thiochroman-4-olBiotransformation (e.g., E. maritima)syn/anti-Thiochroman-4-ol 1-oxideStereochemical diversification mdpi.com
Thiochroman-4-oneReaction with Lawesson's reagentThiochroman-4-thionePrecursor for sulfur-rich heterocycles researchgate.net
Thiochroman-4-oneAldol (B89426) condensation then oxidationThiochromones with vinyl sulfone moietyEvaluation as leishmanicidal agents nih.gov
Thiochroman-2-carboxylic acidAmide coupling with aminothiadiazoleThiochroman-carboxamide-thiadiazoleEvaluation for bactericidal activity researchgate.net

Application in the Development of Ligands or Organocatalysts (Chemical Design)

The structural features of the thiochroman scaffold make it an attractive candidate for the design of novel ligands for transition-metal catalysis and for the development of organocatalysts. The thioether moiety is a soft donor that can coordinate to a variety of transition metals, particularly late transition metals like palladium, platinum, and rhodium. acs.org

Pincer ligands, which are tridentate ligands that bind in a meridional fashion, are known for forming highly stable and active catalysts. wikipedia.org The thiochroman framework could serve as a backbone for SCS-type pincer ligands, where the thioether is the central donor, and two other donor arms (e.g., phosphines, amines, or other heterocycles) are attached to the aromatic ring. The rigid, bicyclic nature of the thiochroman core would impart conformational constraint, a desirable feature in ligand design that can enhance catalytic activity and selectivity.

Furthermore, chiral, enantiopure thiochroman derivatives, which can be accessed via kinetic resolution of racemic 4-methylthiochroman-4-ol using enzymes like lipase (B570770) A osaka-u.ac.jp, are valuable starting materials for the synthesis of chiral ligands. These ligands are essential for asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure pharmaceuticals and other fine chemicals. The combination of the sulfur donor, the stereocenter at C4, and potentially other chiral elements could lead to the development of novel catalysts for a range of asymmetric transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. wikipedia.orgmdpi.com While direct applications of this compound in catalysis are not yet widely reported, its structural attributes strongly suggest its potential as a versatile platform for future catalyst design. uniurb.it

Analytical Methodologies for Purity and Isomeric Analysis of Thiochromanols

Chiral Chromatography (e.g., HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the predominant technique for the separation and enantiomeric purity assessment of chiral compounds like 4-(Methyl)thiochroman-4-ol. chiralpedia.comeijppr.com This direct method is favored for its accuracy, reproducibility, and broad applicability. nih.gov

The fundamental principle of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. chiralpedia.com For a successful separation to occur, there must be a sufficient difference in the stability or free energy (ΔΔG) of these diastereomeric complexes. This differential interaction is often explained by the "three-point interaction model," where one enantiomer engages in at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) with the CSP, while its mirror image can only form two, leading to different retention times. chiralpedia.comeijppr.com

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have demonstrated broad enantioselectivity for a vast range of chiral compounds. eijppr.comymc.co.jp Derivatives such as tris(3,5-dimethylphenylcarbamate) of cellulose or amylose are common choices for method development. nih.gov

While specific chromatographic data for the enantiomeric resolution of this compound is not extensively detailed in published literature, methods developed for structurally similar compounds provide a clear blueprint. For instance, research on the biotransformation of thiochroman-4-ol (B1596091) derivatives utilized chiral HPLC to separate and characterize the resulting stereoisomers. In one study, the diastereomers and enantiomers of thiochroman-4-ol 1-oxide were successfully resolved. mdpi.com The conditions used in such separations are indicative of those that would be applied to this compound.

Table 1: Illustrative Chiral HPLC Conditions for a Thiochromanol Derivative

This table presents the HPLC conditions used for the enantiomeric separation of syn-Thiochroman-4-ol 1-oxide, a compound structurally analogous to this compound. mdpi.com

ParameterCondition
Column Chiralcel IB N-5 (Daicel)
Mobile Phase n-hexane:isopropanol (B130326) (93:7, v/v)
Flow Rate 0.6 mL/min
Detection Not Specified
Retention Time (t_R) t_R1: 50.6 min (1R,4S enantiomer)
Retention Time (t_R) t_R2: 60.1 min (1S,4R enantiomer)

Data sourced from a study on thiochroman-4-ol derivatives. mdpi.com

Method development for a new compound like this compound would involve screening various polysaccharide-based CSPs with different mobile phases, typically combinations of a non-polar solvent like n-hexane and a polar modifier (alcohol) such as isopropanol or ethanol (B145695). ymc.co.jp The ratio of these solvents is optimized to achieve baseline separation with a good resolution factor (Rs). ymc.co.jpnih.gov

Advanced Separation Techniques for Complex Mixtures and Isomer Isolation

Beyond analytical-scale HPLC for purity assessment, advanced separation techniques are required for the isolation of specific isomers from complex reaction mixtures or for handling challenging separations. gcms.cz These methods are crucial for obtaining pure standards for characterization or for preparative-scale purification.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. It often provides faster separations and consumes significantly less organic solvent, making it a greener and more efficient technique. lcms.cz SFC is compatible with the same polysaccharide-based CSPs used in HPLC and is highly effective for both analytical and preparative-scale enantioseparations. lcms.cz

Gas Chromatography (GC) can also be employed for isomer analysis, particularly if the thiochromanol derivatives are sufficiently volatile or can be derivatized to increase volatility. Chiral capillary GC columns, often containing cyclodextrin (B1172386) derivatives as the stationary phase, can provide excellent resolution of stereoisomers. gcms.czusgs.gov For example, GC-MS has been effectively used to separate and quantify the cis- and trans-isomers of other cyclic alcohols like (4-methylcyclohexyl)methanol.

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that is particularly well-suited for the preparative isolation of compounds from complex mixtures. Unlike HPLC, CPC uses no solid stationary phase, which eliminates irreversible adsorption and degradation of the sample on the support. The separation occurs between two immiscible liquid phases, with one held stationary by a strong centrifugal force. This technique is highly scalable and effective for isolating isomers with different partition coefficients.

Table 2: Overview of Advanced Separation Techniques for Thiochromanol Isomers

TechniquePrinciplePrimary ApplicationAdvantages
Supercritical Fluid Chromatography (SFC) Chromatography using a supercritical fluid (e.g., CO₂) as the mobile phase with a chiral stationary phase.Analytical and preparative enantiomeric separation.Fast analysis, reduced organic solvent use, high efficiency. lcms.cz
Chiral Gas Chromatography (GC) Gas-phase separation on a capillary column coated with a chiral stationary phase (e.g., cyclodextrin).Analysis of volatile or derivatized chiral isomers.High resolution for volatile compounds, direct coupling to Mass Spectrometry (MS). gcms.cz
Centrifugal Partition Chromatography (CPC) Liquid-liquid partition chromatography without a solid support, relying on centrifugal force to retain the stationary liquid phase.Preparative isolation of isomers from complex mixtures.No irreversible adsorption, high loading capacity, scalability.

These advanced methods, in conjunction with standard chiral HPLC, provide a comprehensive toolkit for the detailed analysis and isolation of this compound and its isomers, ensuring the purity and stereochemical integrity required for scientific research and development.

Q & A

Q. Table 1: Synthetic Methods Comparison

Reducing AgentSolventYield (%)Purity (HPLC)Reference
NaBH₄Ethanol81>95%
LiAlH₄THF7590%[18]

How can enantioselective synthesis of this compound be achieved?

Advanced Research Question
Enantiopure synthesis requires biocatalytic approaches , such as ketoreductases with NADPH cofactors. For example, asymmetric reduction of 4-methylthiochroman-4-one using Rhodococcus sp. ketoreductase yields (R)-enantiomers with >99% enantiomeric excess (ee) . This method avoids racemization and is scalable for chiral pool development .
Optimization Tips :

  • Cofactor Recycling : Use glucose dehydrogenase to regenerate NADPH.
  • pH Control : Maintain pH 7–8 to stabilize enzyme activity.

What analytical techniques are critical for characterizing this compound?

Basic Research Question
NMR, IR, and X-ray crystallography are essential:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl group at C4, hydroxyl at C4). Peaks for thiochroman-4-ol derivatives appear at δ 2.47 (s, CH₃), δ 4.86 (OH) in CDCl₃ .
  • IR : O-H stretch at ~3269 cm⁻¹ and S-C aromatic vibrations at ~753 cm⁻¹ confirm structure .
  • X-ray : Resolves stereochemistry; e.g., dihedral angles between thiochromane and substituents .

How do species-specific enzymes metabolize this compound, and what are the implications for toxicity studies?

Advanced Research Question
Metabolism varies across species due to enzyme specificity :

  • Hamster Liver Cytosolic Enzyme : Molecular weight 55 kDa, requires NAD⁺ for oxidation .
  • Rabbit Liver Enzyme : Smaller (36 kDa), uses NADPH and phosphatidylcholine activators .

Q. Table 2: Enzymatic Parameters

SpeciesEnzyme MW (kDa)CofactorOptimum pHActivity (μmol/min/mg)
Hamster55NAD⁺7.512.3
Rabbit36NADPH9.48.7

Implications : Species selection is critical for in vitro toxicity models. Discrepancies in cofactor requirements (NAD⁺ vs. NADPH) may reflect divergent metabolic pathways.

How can researchers resolve contradictions in experimental data related to this compound’s bioactivity?

Advanced Research Question
Contradictions often arise from methodological variability :

  • Case Study : Hamster vs. rabbit enzyme cofactor requirements ().
    Resolution Strategies :

Control Standardization : Use identical buffers (e.g., Tris-HCl vs. phosphate).

Cross-Species Validation : Test compounds in multiple models.

Kinetic Analysis : Compare KmK_m and VmaxV_{max} to identify rate-limiting steps.

What are best practices for managing and sharing research data on this compound?

Basic Research Question
Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Repositories : Use Chemotion or RADAR4Chem for spectral data .
  • Metadata : Include synthesis protocols, NMR/IR raw data, and enzyme assay conditions.
  • Collaboration Tools : NFDI4Chem’s ELN (Electronic Lab Notebook) ensures traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.